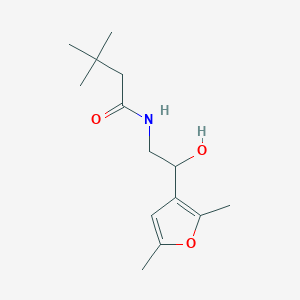

N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-3,3-dimethylbutanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, (2E)-1-(2,5-dimethylfuran-3-yl)-3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-one (DEPO) was prepared by the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with 1-(2,5-dimethylfuran-3-yl)ethanone under microwave irradiation . Another example is the synthesis of 1-Thiocarbamoyl-3-(2,5-dimethylfuran-3-yl)-5-(3-fluorophenyl)-2-pyrazoline, which was synthesized by treating various fluoro/trifluoromethyl substituted chalcones, thiosemicarbazide and potassium carbonate using conventional heating and solvent-free microwave irradiation techniques .Aplicaciones Científicas De Investigación

Catalytic Conversion to Biofuels

The synthesis of 2,5-dimethylfuran (DMF) from 5-hydroxymethylfurfural (HMF) presents a highly attractive route to renewable fuels. PtCo bimetallic nanoparticles encapsulated in hollow carbon nanospheres have shown remarkable efficacy in converting HMF to DMF with a yield reaching 98% under optimized conditions, significantly surpassing previous results in the literature (Guang-Hui Wang et al., 2014). Similarly, 5-(chloromethyl)furfural (CMF) offers an alternative pathway to DMF, demonstrating the potential of biomass-derived chemicals for biofuel production (S. Dutta & M. Mascal, 2014).

Catalyst Development for Hydrogenation Reactions

Research into the selective hydrogenation of HMF to DMF has led to the development of various catalytic systems. The use of carbon-supported PdAu bimetallic catalysts, for instance, has proven effective for this conversion under atmospheric hydrogen pressure, highlighting the importance of catalyst design in the efficient production of biofuels (S. Nishimura, Naoya Ikeda, & K. Ebitani, 2014).

Application in Biomass Conversion

DMF, derived from the catalytic conversion of biomass-derived furanic compounds, is gaining attention as a promising liquid biofuel due to its high energy density and potential for replacing traditional fossil fuels. Studies focus on the catalytic reduction of furfural and HMF with hydrogen, exploring various reaction mechanisms and pathways to achieve high yields of desired products, including DMF (Y. Nakagawa, M. Tamura, & K. Tomishige, 2013).

Role in Sustainable Chemistry

The conversion of plant biomass to furan derivatives such as DMF underscores the role of sustainable chemistry in addressing the challenges of renewable energy and material production. This conversion process not only provides a pathway to renewable fuels but also opens avenues for producing polymers, functional materials, and other chemicals from non-fossil sources (V. M. Chernyshev, O. A. Kravchenko, & V. Ananikov, 2017).

Propiedades

IUPAC Name |

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3,3-dimethylbutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO3/c1-9-6-11(10(2)18-9)12(16)8-15-13(17)7-14(3,4)5/h6,12,16H,7-8H2,1-5H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRYOCEMTDDLUGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(CNC(=O)CC(C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3,3-dimethylbutanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-Fluorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2667949.png)

![4-ethoxy-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2667953.png)

![2-[[1-(Pyridine-2-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2667954.png)

![3-(4-chlorobenzyl)-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2667956.png)

![2-[4-(5-Chloro-2-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2667957.png)

![methyl 4-[({[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2667958.png)

![diethyl 2-(4-(dimethylamino)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2667965.png)

![3-Phenyl-2-azaspiro[3.4]octan-1-one](/img/structure/B2667966.png)

![N-(4-methylcyclohexyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2667969.png)

![8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2667970.png)

![N1-(5-chloro-2-methylphenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide](/img/structure/B2667971.png)

![N-benzyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2667972.png)